Cefmetazole Cefmetazole Cefmetazole is a second-generation cephalosporin antibiotic having N(1)-methyltetrazol-5-ylthiomethyl, {[(cyanomethyl)sulfanyl]acetyl}amino and methoxy side-groups at positions 3, 7beta and 7alpha respectively of the parent cephem bicyclic structure. It has a role as an antibacterial drug. It is a conjugate acid of a cefmetazole(1-).
A semisynthetic cephamycin antibiotic with a broad spectrum of activity against both gram-positive and gram-negative microorganisms. It has a high rate of efficacy in many types of infection and to date no severe side effects have been noted.
Cefmetazole is a natural product found in Apis cerana with data available.
Cefmetazole is a second-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. Cefmetazole binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.
Brand Name: Vulcanchem
CAS No.: 56796-20-4
VCID: VC21337420
InChI: InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
SMILES: CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
Molecular Formula: C15H17N7O5S3
Molecular Weight: 471.5 g/mol

Cefmetazole

CAS No.: 56796-20-4

VCID: VC21337420

Molecular Formula: C15H17N7O5S3

Molecular Weight: 471.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefmetazole - 56796-20-4

Description

Cefmetazole is a semisynthetic cephamycin antibiotic, known for its broad spectrum of activity against both gram-positive and gram-negative microorganisms, including anaerobic bacteria such as Bacteroides fragilis . It is often classified as a second-generation cephalosporin due to its pharmacological properties, although it belongs to the cephamycin class, which is distinct but related to cephalosporins . Cefmetazole is effective against beta-lactamase-producing organisms that are resistant to first-generation cephalosporins or penicillins .

Mechanism of Action

The bactericidal activity of cefmetazole results from the inhibition of bacterial cell wall synthesis. This is achieved through its affinity for penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . By binding to these proteins, cefmetazole prevents the formation of a stable bacterial cell wall, leading to cell lysis and death.

Pharmacokinetics

Cefmetazole is administered parenterally, either intravenously or intramuscularly, typically two to three times daily . Its pharmacokinetic profile supports its use in treating a variety of infections, including gynecologic, intraabdominal, urinary tract, respiratory tract, and skin and soft tissue infections .

Clinical Uses

Cefmetazole has been studied for its efficacy in several types of infections:

  • Gynecologic Infections: It is effective in treating infections related to the female reproductive system.

  • Intraabdominal Infections: Cefmetazole is used for infections within the abdominal cavity, including those involving anaerobic bacteria.

  • Urinary Tract Infections: It is effective against infections of the urinary system.

  • Respiratory Tract Infections: Cefmetazole can be used for infections affecting the respiratory system.

  • Skin and Soft Tissue Infections: It is also used for infections of the skin and underlying tissues.

Cefmetazole may be administered preoperatively to reduce the risk of infection in surgical procedures such as cesarean sections, hysterectomies, cholecystectomies, and colorectal surgeries .

Efficacy Against ESBL-Producing Enterobacterales

Recent studies have highlighted cefmetazole's potential as an alternative to carbapenems for treating bacteremia caused by extended-spectrum beta-lactamase (ESBL)-producing Enterobacterales. A study comparing cefmetazole with carbapenems found that cefmetazole was well-tolerated and had a lower 90-day mortality rate, although the difference was not statistically significant .

Table: Clinical Outcomes of Cefmetazole vs. Meropenem for iUTIs

OutcomeCefmetazole (n = 81)Meropenem (n = 46)
Clinically Effective (Early)75 (92.6%)38 (82.6%)
Clinically Effective (Late)73 (96.1%)40 (90.9%)
Microbiologically Effective (Early)61 (100%)22 (100%)
Microbiologically Effective (Late)9 (100%)5 (100%)
14-Day Mortality0 (0%)1 (2.3%)
30-Day Mortality0 (0%)5 (12.5%)
In-Hospital Mortality2 (2.6%)6 (13.3%)
Recurrence within 28 Days6 (8.3%)2 (5.6%)

Safety and Adverse Effects

Cefmetazole is generally well-tolerated, with no severe side effects reported in clinical use . Common adverse effects may include gastrointestinal disturbances and allergic reactions, but these are typically mild. In comparative studies with meropenem, cefmetazole did not show significant differences in adverse event profiles, although specific data on severe adverse effects were limited .

CAS No. 56796-20-4
Product Name Cefmetazole
Molecular Formula C15H17N7O5S3
Molecular Weight 471.5 g/mol
IUPAC Name (6R,7S)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C15H17N7O5S3/c1-21-14(18-19-20-21)30-6-8-5-29-13-15(27-2,17-9(23)7-28-4-3-16)12(26)22(13)10(8)11(24)25/h13H,4-7H2,1-2H3,(H,17,23)(H,24,25)/t13-,15+/m1/s1
Standard InChIKey SNBUBQHDYVFSQF-HIFRSBDPSA-N
Isomeric SMILES CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
SMILES CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
Canonical SMILES CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CSCC#N)OC)SC2)C(=O)O
Physical Description Solid
Purity > 95%
Quantity Milligrams-Grams
Related CAS 56796-39-5 (mono-hydrochloride salt)
Solubility 2.16e+00 g/L
Synonyms Cefmetazole
Cefmetazole Monosodium Salt
Cefmetazole Sodium
Cefmetazon
CS 1170
CS-1170
CS1170
Monosodium Salt, Cefmetazole
Salt, Cefmetazole Monosodium
Sodium, Cefmetazole
U 72791A
U-72791A
U72791A
Zefazone
PubChem Compound 42008
Last Modified Aug 15 2023

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